

WYE-132: A Comprehensive Technical Guide to its Structure and Chemical Properties

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Compound of Interest

Compound Name: WYE-132

Cat. No.: B1684011

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Abstract

WYE-132, also known as WYE-125132, is a potent and highly selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.^{[1][2][3][4][5]} It exhibits dual inhibitory activity against both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), key components of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.^{[1][4][5][6]} This technical guide provides a detailed overview of the structure, chemical properties, and preclinical pharmacology of **WYE-132**, including its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.

Chemical Structure and Properties

WYE-132 is a pyrazolopyrimidine derivative with the chemical formula C₂₇H₃₃N₇O₄ and a molecular weight of 519.6 g/mol.^[7] Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identity of WYE-132

Property	Value	Reference(s)
IUPAC Name	4-(4-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl)-N-(1,4-oxazepan-4-yl)cyclohexane-1-carboxamide	[7]
Synonyms	WYE-125132	[1][2][3][4][5]
CAS Number	1144068-46-1	[7]
Molecular Formula	C27H33N7O4	[7]
Molecular Weight	519.6 g/mol	[7]

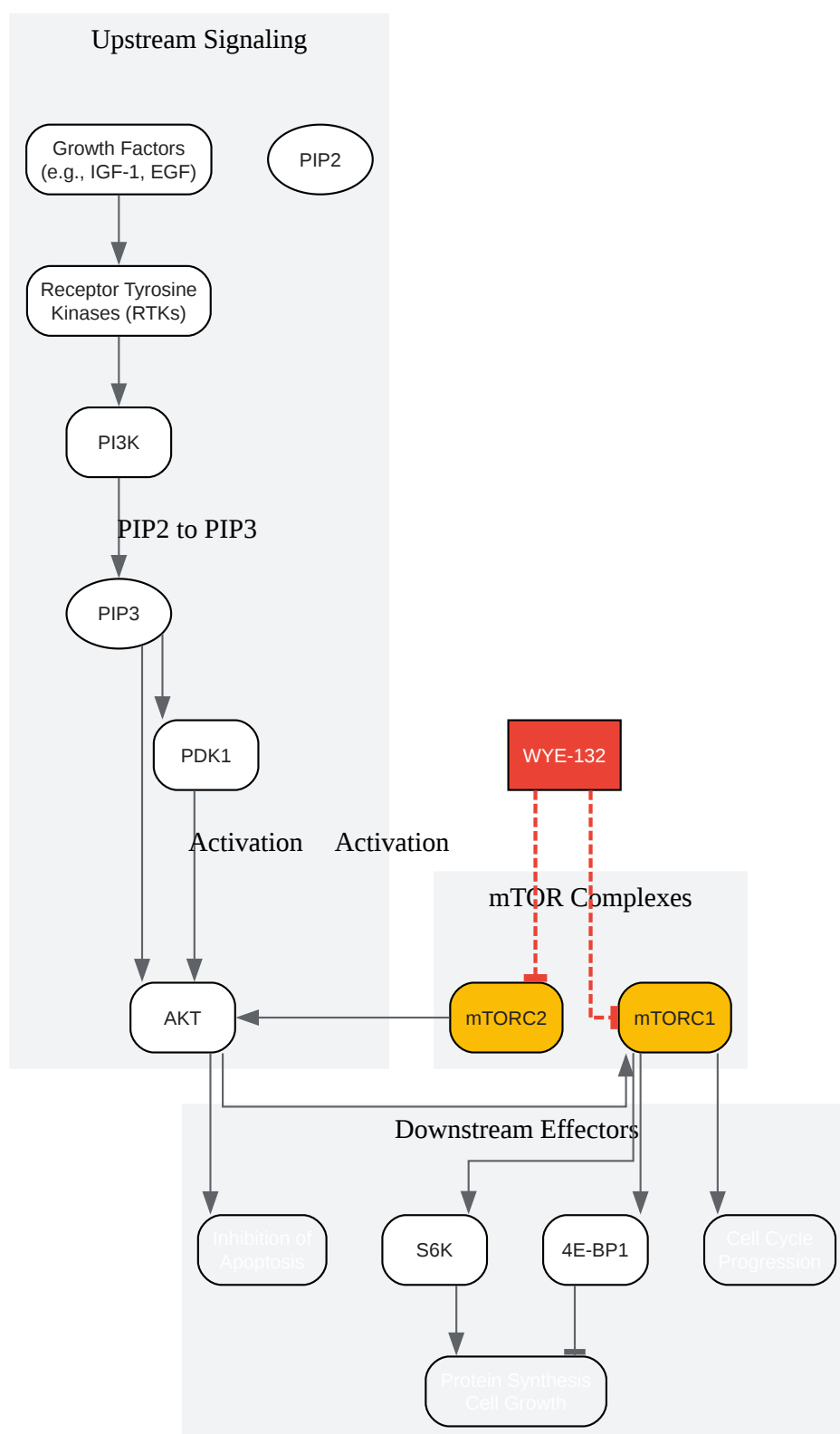
Table 2: Physicochemical Properties of WYE-132

Property	Value	Reference(s)
Purity	≥98%	[7]
Solubility	DMSO: ≥ 100 mg/mL (≥ 192.46 mM) Ethanol: Insoluble Water: Insoluble	[3]

Mechanism of Action and Signaling Pathway

WYE-132 exerts its biological effects through the potent and selective inhibition of mTOR kinase. It acts as an ATP-competitive inhibitor, binding to the kinase domain of mTOR and blocking its catalytic activity.[1][4] This inhibition targets both mTORC1 and mTORC2 complexes.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. A simplified representation of this pathway and the point of intervention by **WYE-132** is depicted below.



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Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of **WYE-132**.

Inhibition of mTORC1 by **WYE-132** leads to the dephosphorylation of its downstream substrates, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell growth.^[1] Inhibition of mTORC2 disrupts the phosphorylation and full activation of AKT at serine 473, a key event for promoting cell survival by inhibiting apoptosis.^{[1][5]}

Preclinical Pharmacology

In Vitro Activity

WYE-132 demonstrates potent enzymatic inhibition of mTOR kinase and significant anti-proliferative effects across a range of human cancer cell lines.

Table 3: In Vitro Kinase Inhibitory Activity of WYE-132

Kinase	IC50 (nM)	Reference(s)
mTOR	0.19	^{[1][4]}
PI3K α	1,179	^[4]
PI3K δ	2,380	^[4]
hSMG1	1,250	^[4]

WYE-132 displays remarkable selectivity for mTOR over other related kinases, such as the class I PI3K isoforms, with over 5,000-fold selectivity.^{[1][4][5]}

Table 4: Anti-proliferative Activity of WYE-132 in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference(s)
MDA-MB-361	Breast	8	[1]
BT474	Breast	15	[1]
LNCaP	Prostate	2	[1]
PC-3	Prostate	10	[1]
U87MG	Glioblastoma	20	[1]
A549	Lung	150	[1]
HCT116	Colon	380	[1]
786-O	Renal	50	[1]
A498	Renal	30	[1]

In Vivo Activity

Oral administration of **WYE-132** has been shown to inhibit tumor growth in various xenograft models of human cancer.

Table 5: In Vivo Antitumor Efficacy of WYE-132

Tumor Model	Dosing Regimen (p.o.)	Outcome	Reference(s)
MDA-MB-361 (Breast)	25 mg/kg, qd	Tumor growth inhibition	[1]
U87MG (Glioblastoma)	50 mg/kg, qd	Tumor growth inhibition	[1]
A498 (Renal)	50 mg/kg, qd	Tumor growth inhibition	[1]
786-O (Renal)	50 mg/kg, qd	Tumor growth inhibition	[1]

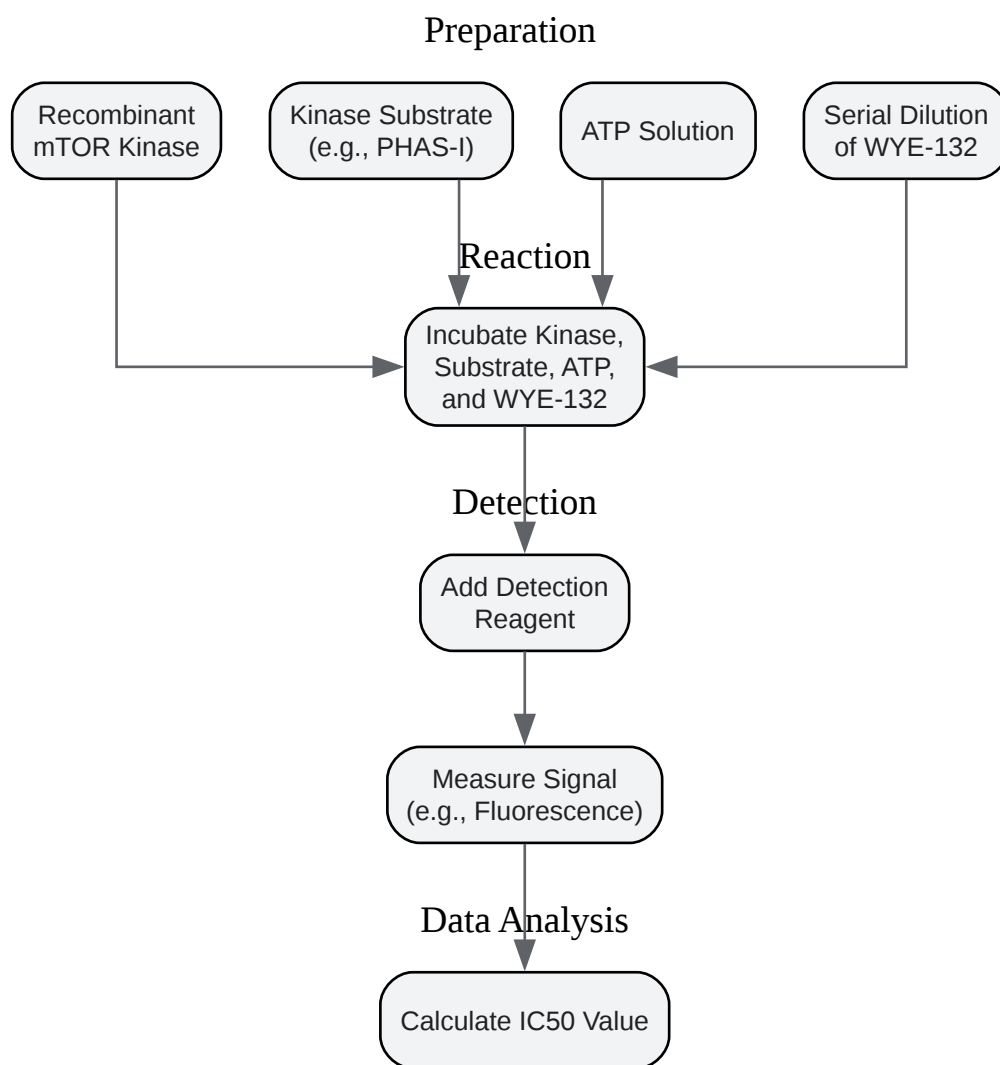
Pharmacodynamic studies in these models demonstrated a dose-dependent inhibition of mTORC1 and mTORC2 signaling, as evidenced by reduced phosphorylation of S6K and AKT. [1]

Experimental Protocols

This section provides an overview of the methodologies used to characterize **WYE-132**.

In Vitro Kinase Assay

The inhibitory activity of **WYE-132** against mTOR and other kinases is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.



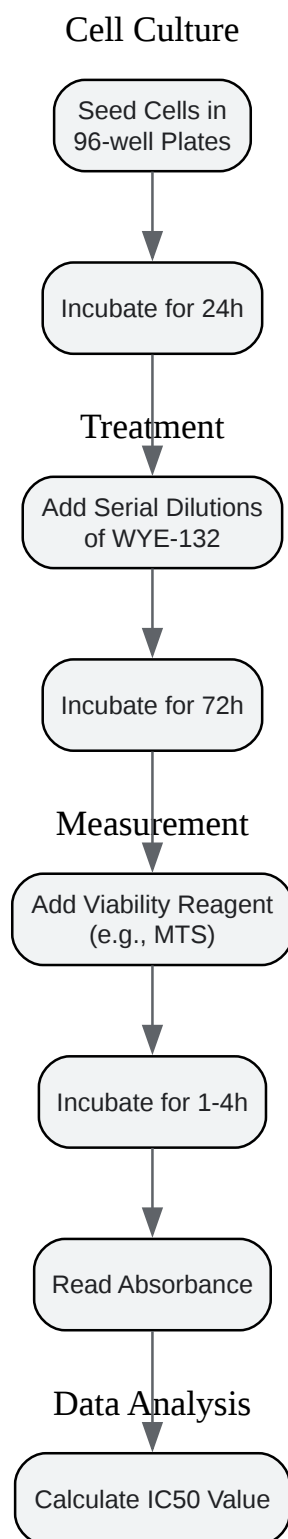
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Figure 2: General workflow for an in vitro kinase inhibition assay.

A detailed protocol involves incubating the recombinant kinase with a specific substrate and ATP in the presence of varying concentrations of **WYE-132**. The extent of substrate phosphorylation is then quantified to determine the IC50 value.

Cell Viability Assay

The anti-proliferative effects of **WYE-132** on cancer cell lines are commonly assessed using a tetrazolium-based colorimetric assay, such as the MTT or MTS assay.



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Figure 3: Workflow for a typical cell viability assay.

This method relies on the reduction of the tetrazolium salt by metabolically active cells to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

Immunoblotting

To assess the effect of **WYE-132** on mTOR signaling pathways within cells, immunoblotting (Western blotting) is employed.

Protocol:

- **Cell Lysis:** Treat cells with **WYE-132** for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
- **SDS-PAGE:** Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Blocking:** Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AKT (Ser473), phospho-S6K (Thr389), total AKT, total S6K, and a loading control like β -actin).
- **Secondary Antibody Incubation:** Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

WYE-132 is a potent and selective dual mTORC1/mTORC2 inhibitor with significant anti-proliferative activity in a variety of cancer models. Its well-defined mechanism of action and preclinical efficacy make it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working with this compound.

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